N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of cyclopropyl, furan, and thiophene moieties
Mechanism of Action
Furan Derivatives
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known to have a wide range of biological activities and are used in the synthesis of a large number of therapeutic agents .
Indole Derivatives
The compound also appears to contain an indole derivative, which is a type of heterocyclic aromatic organic compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s unique structural features, including its cyclopropyl, furan, and thiophenyl groups .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl-furan intermediate, followed by the introduction of the ethanediamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield hydroxyethyl derivatives.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide
- N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide
Uniqueness
The uniqueness of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide lies in its combination of cyclopropyl, furan, and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-14(17-9-12-3-2-8-23-12)15(20)18-10-16(21,11-5-6-11)13-4-1-7-22-13/h1-4,7-8,11,21H,5-6,9-10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIRGMYVRVSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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